N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea
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Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea involves multiple steps, starting from basic raw materials like 1-methyl-3-ethyl-4-chloropyrazol-5-yl formic acid and 2-amino-4,6-disubstituted pyrimidine. These processes are characterized by their ability to yield compounds with varying substituents, demonstrating the versatility of the synthetic approaches used in creating derivatives with potential herbicidal and acaricidal activities (Wang Li, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through techniques like X-ray crystallography, demonstrating complex crystalline structures that belong to specific space groups. These studies provide detailed insights into bond lengths, bond angles, and other structural parameters critical for understanding the chemical behavior of these molecules (Pei Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea derivatives encompasses a range of reactions, including the formation of complexes with double and triple hydrogen bonding counterparts. Such interactions are pivotal in understanding the substituent effects on association and complexation behaviors (B. Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. Detailed analysis using DFT and other quantum chemical calculations aids in understanding these properties by providing insights into electronic structures, molecular orbitals, and potential energy surfaces (Murat Saracoglu Murat Saracoglu et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of these urea derivatives focus on their reactivity, including potential for hydrogen bonding, electrophilic and nucleophilic attacks, and interactions within biological systems. These studies are crucial for designing molecules with desired biological or chemical activities, illustrating the importance of structural modifications to achieve specific reactivity profiles (A. V. Erkin & S. M. Ramsh, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-13-6-9-25(24-13)17-11-16(21-12-22-17)19-7-8-20-18(26)23-14-4-3-5-15(10-14)27-2/h3-6,9-12H,7-8H2,1-2H3,(H,19,21,22)(H2,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNWCURNHYJJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea |
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